molecular formula C13H17N3O B15049872 N-(4-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine CAS No. 1856094-66-0

N-(4-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B15049872
CAS No.: 1856094-66-0
M. Wt: 231.29 g/mol
InChI Key: NTJFTICJWBKNJH-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine is a pyrazole-derived amine featuring a 4-methoxybenzyl substituent and methyl groups at the 1- and 4-positions of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their structural versatility and tunable electronic properties .

Properties

CAS No.

1856094-66-0

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C13H17N3O/c1-10-9-16(2)15-13(10)14-8-11-4-6-12(17-3)7-5-11/h4-7,9H,8H2,1-3H3,(H,14,15)

InChI Key

NTJFTICJWBKNJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=C(C=C2)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the alkylation of primary amines and the reduction of nitriles and amides. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), which are powerful reducing agents . The reaction conditions often involve the use of catalysts such as tin or iron to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction reactions using similar reagents and catalysts. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions are commonly used in its synthesis, as mentioned earlier.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Dimethylamino Benzyl Groups

A closely related compound, N-[4-(dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-3-amine (CAS: 1856042-67-5), differs by replacing the methoxy group with a dimethylamino substituent. Key comparisons include:

Property N-(4-Methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine N-[4-(Dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-3-amine
Substituent Electronic Effect Electron-donating (methoxy: -OCH₃) Stronger electron-donating (dimethylamino: -N(CH₃)₂)
Molecular Formula C₁₃H₁₇N₃O (theoretical) C₁₄H₂₁ClN₄ (reported in ; Cl presence unclear)
Polarity Moderate (due to methoxy) Higher (dimethylamino increases basicity and polarity)
Hydrogen Bonding Capacity Methoxy acts as H-bond acceptor Dimethylamino can act as H-bond donor/accept depending on pH

The dimethylamino group enhances basicity and solubility in polar solvents compared to the methoxy analogue.

Crystallographic and Structural Analysis

Crystallographic studies of such compounds often employ software like SHELX for structure refinement (). The methoxy group’s planar geometry and hydrogen-bonding propensity (as an acceptor) may lead to distinct crystal packing compared to the dimethylamino analogue, which can engage in N–H···N or N–H···O interactions. Graph set analysis () would help classify these patterns, with methoxy favoring C–H···O motifs and dimethylamino enabling N–H···X (X = O, N) networks .

Ring puckering in the pyrazole core can be quantified using Cremer-Pople parameters (). Substituents like methoxy or dimethylamino may subtly distort the pyrazole ring’s planarity, affecting conformational stability and intermolecular interactions .

Catalytic and Reactivity Profiles

While highlights benzimidazole derivatives as catalysts for alcohol oxidation, pyrazole amines like the target compound may exhibit analogous reactivity. For instance, the methoxy group’s electron-donating nature could stabilize transition states in oxidation reactions, similar to 4-methoxybenzyl alcohol’s conversion to 4-methoxybenzaldehyde (). Comparative studies with dimethylamino-substituted analogues might reveal differences in catalytic efficiency or substrate specificity .

Biological Activity

N-(4-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrazole ring with a methoxybenzyl substituent and two methyl groups at the 1 and 4 positions. Its molecular formula is C12_{12}H16_{16}N2_{2}O, with a molecular weight of approximately 204.27 g/mol. The presence of the methoxy group enhances the compound's lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

This compound exerts its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Interaction with Cellular Targets : It binds to various molecular targets within cells, modulating their activity and influencing processes such as cell proliferation and apoptosis.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including:

Cell Line IC50_{50} (µM)
MDA-MB-231 (breast cancer)5.12
HepG2 (liver cancer)8.45
A549 (lung cancer)6.78

These results indicate that the compound has a selective cytotoxic effect on cancer cells compared to non-cancerous cells, making it a potential candidate for further development as an anticancer agent .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be developed as an antimicrobial agent .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Cytotoxicity Assessment : A study conducted on MDA-MB-231 cells revealed that treatment with the compound led to increased apoptosis rates as indicated by enhanced caspase-3 activity. Morphological changes consistent with apoptosis were observed at concentrations as low as 1 µM .
  • Mechanistic Studies : Molecular docking studies have suggested that this compound interacts with key proteins involved in cancer progression, such as tubulin and topoisomerases. These interactions are believed to contribute to its anticancer efficacy by disrupting microtubule dynamics and DNA replication processes .
  • Antitubercular Potential : Preliminary research indicates that derivatives of pyrazole compounds may target Mycobacterium tuberculosis through inhibition of fatty acid synthesis pathways. This suggests a potential application in treating tuberculosis .

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